molecular formula C8H11N3 B13467473 6-(1-Methylcyclopropyl)pyrimidin-4-amine

6-(1-Methylcyclopropyl)pyrimidin-4-amine

Cat. No.: B13467473
M. Wt: 149.19 g/mol
InChI Key: PNQXOYZRQUKBQO-UHFFFAOYSA-N
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Description

6-(1-Methylcyclopropyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 6-position and an amine group at the 4-position. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. They are fundamental components in various biological molecules, including nucleic acids. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Methylcyclopropyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable pyrimidine precursor. The reaction is often catalyzed by metal catalysts such as zinc chloride or copper salts, and may require specific conditions such as elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: 6-(1-Methylcyclopropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(1-Methylcyclopropyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1-Methylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-(1-Methylcyclopropyl)pyrimidin-4-amine is unique due to the presence of both the 1-methylcyclopropyl group and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler pyrimidine derivatives .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

6-(1-methylcyclopropyl)pyrimidin-4-amine

InChI

InChI=1S/C8H11N3/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

PNQXOYZRQUKBQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=NC=N2)N

Origin of Product

United States

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